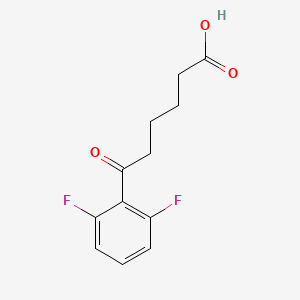

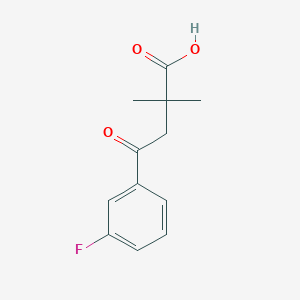

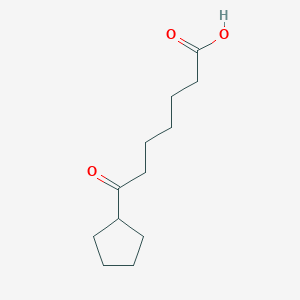

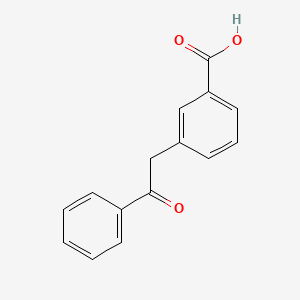

1-(2-Carbamoylethyl)-6-indolecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Carbamoylethyl)-6-indolecarboxylic acid (CEICA) is an important organic acid with a wide range of applications in the field of scientific research. It is a derivative of indole, which is a heterocyclic aromatic compound found in many natural products, and is a key intermediate in the synthesis of many organic compounds. CEICA has been used in a variety of research applications, including drug design, enzyme inhibition, and protein crystallization.

Scientific Research Applications

Synthesis and Characterization

- 1-(2-Carbamoylethyl)-6-indolecarboxylic acid derivatives are synthesized for therapeutic applications, such as antibacterial and antifungal activities. These compounds show significant antibacterial effects against Staphylococcus aureus, Staphylococcus pyogenus, Escherichia coli, Pseudomonas aeruginosa, and moderate antifungal activities against Candida albicans and Aspergillus niger (Raju et al., 2015).

Spectroscopic Exploration

- Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, including 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, exhibit consistent fluorescence maxima shifts to longer wavelengths in more polar and hydrogen bonding mediums. These shifts are important for understanding the interaction of molecules with solvents (Mitra et al., 2013).

Synthesis Routes

- Indolecarboxylic acids, including 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, are synthesized starting from indoles having halogen groups on the indole ring. The synthesis of these acids demonstrates their potential physiological activities and varied applications (Kasahara et al., 2007).

Applications in Organic Chemistry

- 1-(2-Carbamoylethyl)-6-indolecarboxylic acid derivatives are used in the synthesis of various heteroarenes possessing di-, tri-, and tetracyclic cores. Some of these products have exhibited intense fluorescence in the solid state, indicating their potential use in materials science (Yamashita et al., 2009).

Proton Transfer Reactions

- The protonation of 2-, 3- and 5-carboxylic acids of indole, including 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, in acidic solutions is explored to understand their prototropic equilibria in various states. These studies are critical for understanding the chemical behavior of these compounds under different pH conditions (Krishnamurthy et al., 1986).

Oxidation Chemistry

- The oxidation chemistry of indole-2-carboxylic acid, a related compound, has been studied in neutral aqueous solutions, which could provide insights into the oxidation behavior of 1-(2-Carbamoylethyl)-6-indolecarboxylic acid. The study includes voltammetric studies and spectral analysis to understand the formation of various products (Goyal & Sangal, 2005).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes play a role .

Pharmacokinetics

It is known that acrylamide, a compound related to 1-(2-carbamoylethyl)-6-indolecarboxylic acid, is readily soluble in water and can be rapidly absorbed in the body as well as rapidly distributed in various tissues .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Carbamoylethyl)-6-indolecarboxylic acid. For instance, acrylamide, a compound related to 1-(2-Carbamoylethyl)-6-indolecarboxylic acid, is widely found in a variety of fried foods and cigarettes . Therefore, dietary intake and smoking can influence the internal exposure to acrylamide and its metabolites .

properties

IUPAC Name |

1-(3-amino-3-oxopropyl)indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-11(15)4-6-14-5-3-8-1-2-9(12(16)17)7-10(8)14/h1-3,5,7H,4,6H2,(H2,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRATGBBLONTLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Carbamoylethyl)-6-indolecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.